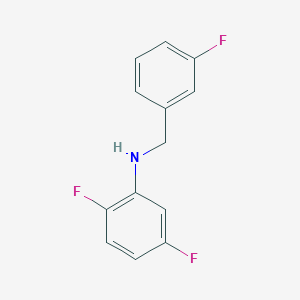

2,5-Difluoro-N-(3-fluorobenzyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-10-3-1-2-9(6-10)8-17-13-7-11(15)4-5-12(13)16/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQOVXCOHUDQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2,5 Difluoro N 3 Fluorobenzyl Aniline

Retrosynthetic Analysis of 2,5-Difluoro-N-(3-fluorobenzyl)aniline

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond of the secondary amine. This disconnection points to two primary precursor molecules: 2,5-difluoroaniline (B146615) and a 3-fluorobenzyl derivative.

This central disconnection gives rise to several forward-synthetic strategies:

Reductive Amination: This approach involves the reaction of 2,5-difluoroaniline with 3-fluorobenzaldehyde.

Nucleophilic Substitution: This method would use 2,5-difluoroaniline and a 3-fluorobenzyl halide.

Metal-Catalyzed Cross-Coupling: A prominent example is the Buchwald-Hartwig amination, which would couple 2,5-difluoroaniline with a 3-fluorobenzyl halide. rug.nl

Each of these pathways offers distinct advantages and challenges in terms of reaction conditions, catalyst requirements, and potential side products.

Exploration of Classical Amination Reactions for N-Substitution

Classical amination reactions remain a cornerstone of organic synthesis for forming C-N bonds.

Nucleophilic Aromatic Substitution Approaches on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comyoutube.comyoutube.com

In the context of synthesizing the target molecule, one could envision a reaction between 3-fluorobenzylamine (B89504) and 1,2,4-trifluorobenzene. However, this approach is fraught with challenges, primarily the lack of regioselectivity. The nucleophilic attack could occur at any of the three fluorine-substituted positions, leading to a mixture of isomers and making the isolation of the desired this compound difficult.

Reductive Amination Strategies Involving Aldehydes or Ketones

Reductive amination is a highly efficient and widely used method for the synthesis of amines. This reaction proceeds via the formation of an imine or iminium ion intermediate from the reaction of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this strategy involves the condensation of 2,5-difluoroaniline with 3-fluorobenzaldehyde, followed by reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) often being the reagent of choice due to its mildness and selectivity for the iminium ion over the aldehyde. This method is generally favored for its high yields and operational simplicity.

Table 1: Comparison of Classical Amination Strategies

| Method | Reactants | Key Reagents/Conditions | Potential Advantages | Potential Challenges |

| Nucleophilic Aromatic Substitution | 3-Fluorobenzylamine + 1,2,4-Trifluorobenzene | Strong base, high temperature | Direct formation of the aromatic C-N bond | Poor regioselectivity, harsh conditions, mixture of isomers |

| Reductive Amination | 2,5-Difluoroaniline + 3-Fluorobenzaldehyde | Mild reducing agent (e.g., NaBH(OAc)₃) | High selectivity, mild conditions, high yields | Requires a two-step, one-pot procedure |

Investigation of Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, offering mild and efficient alternatives to classical methods. researchgate.net

Buchwald-Hartwig Amination Methodologies for Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of arylamines. organic-chemistry.org The reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. acs.org For the synthesis of this compound, this would typically involve the reaction of 2,5-difluorobromobenzene or 2,5-difluoroiodobenzene with 3-fluorobenzylamine.

The choice of reaction components is critical for success. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. The selection of the appropriate palladium precatalyst and ligand is also paramount.

Ligand Design and Catalyst Optimization in C-N Coupling

The efficiency of the Buchwald-Hartwig amination is highly dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. These ligands play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. For the coupling of primary amines, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and biaryl phosphine ligands (e.g., XPhos, SPhos) have proven to be particularly effective. nih.gov

The choice of base is also a critical parameter. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and promote the formation of the active catalyst. Optimization of the catalyst system, base, solvent, and temperature is often necessary to achieve high yields and minimize side reactions.

Table 2: Key Parameters in Buchwald-Hartwig Amination for this compound Synthesis

| Parameter | Options | Considerations |

| Aryl Halide | 2,5-Difluorobromobenzene, 2,5-Difluoroiodobenzene | Iodides are more reactive but may be more expensive. |

| Amine | 3-Fluorobenzylamine | The nucleophilicity of the amine can influence reaction rates. |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | The choice of precatalyst can affect catalyst activation. |

| Ligand | P(tBu)₃, XPhos, SPhos | Bulky, electron-rich ligands are generally preferred for primary amines. |

| Base | NaOt-Bu, LHMDS, K₃PO₄ | The strength and steric bulk of the base are important factors. |

| Solvent | Toluene, Dioxane | The solvent can influence catalyst solubility and reaction kinetics. |

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis of this compound

Controlling selectivity is paramount to achieving a high yield and purity of the desired product while minimizing side reactions and complex purification procedures.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the synthesis of this compound, the primary chemoselectivity challenge is preventing over-alkylation. The product, a secondary amine, can potentially react further with the 3-fluorobenzyl source to form an undesired tertiary amine. orgsyn.org In the reductive amination pathway, the choice of reducing agent is crucial. The agent must be selective enough to reduce the C=N bond of the intermediate imine without reducing the carbonyl group of the starting 3-fluorobenzaldehyde. youtube.com Reagents like sodium triacetoxyborohydride are often employed for this reason. researchgate.net

Regioselectivity: This concerns the site of the chemical bond formation. The reaction should selectively form the N-C bond at the amine nitrogen rather than at one of the carbons on the aniline (B41778) ring (C-alkylation). For the synthesis of this compound, regioselectivity is generally high. The nitrogen atom of the aniline is the most nucleophilic site in the molecule. The electron-withdrawing fluorine atoms on the aromatic ring further decrease its nucleophilicity, making C-alkylation highly unlikely under standard conditions.

Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Consequently, stereoselectivity considerations such as enantioselectivity or diastereoselectivity are not applicable to its synthesis.

Selectivity Considerations in Synthesis

| Selectivity Type | Potential Issue | Mitigation Strategy |

| Chemoselectivity | Over-alkylation to form tertiary amine. | Use of a slight excess of the aniline, controlled stoichiometry, gradual addition of the benzylating agent. orgsyn.org |

| Premature reduction of aldehyde (in reductive amination). | Use of a pH-sensitive or imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. researchgate.net | |

| Regioselectivity | C-alkylation of the aniline ring. | Generally not a significant issue due to the higher nucleophilicity of the nitrogen atom. |

| Stereoselectivity | Not applicable. | The product is achiral. |

Novel Synthetic Approaches and Green Chemistry Principles in the Preparation of this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes.

Novel Synthetic Approaches: Recent advancements have focused on catalytic methods to improve the synthesis of amines. Catalytic reductive amination, using hydrogen gas with transition metal catalysts (e.g., Pd, Pt, Ru, Co), offers high atom economy and avoids the use of stoichiometric hydride reagents. researchgate.netgoogle.comnih.gov Continuous flow processing is another innovative approach that can provide superior control over reaction parameters like temperature and mixing, enhancing safety and consistency, which is particularly beneficial for potentially exothermic amination reactions. acs.org

Green Chemistry Principles: The principles of green chemistry aim to reduce the environmental footprint of chemical manufacturing. rsc.org For the synthesis of this compound, this can be achieved by:

Safer Solvents: Replacing hazardous chlorinated solvents (e.g., dichloromethane) or toxic aromatic solvents (e.g., benzene) with greener alternatives like ethanol (B145695), water, or even performing the reaction under solvent-free conditions. tandfonline.comijiras.comrsc.org

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric ones minimizes waste. nih.gov For instance, Brønsted acidic ionic liquids have been used as recyclable, metal-free catalysts for similar syntheses. rsc.org

Atom Economy: One-pot reactions, such as reductive amination where imine formation and reduction occur sequentially in the same reactor, improve atom economy and reduce solvent usage by eliminating intermediate workup steps. researchgate.net

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. tandfonline.comnih.gov

Application of Green Chemistry Principles

| Principle | Conventional Method | Green Alternative | Benefit |

| Safer Solvents | Chlorinated or aromatic solvents. | Ethanol, water, ionic liquids. ijiras.comrsc.org | Reduced toxicity and environmental impact. |

| Catalysis | Stoichiometric hydride reagents (e.g., NaBH₄). | Catalytic hydrogenation (H₂/Pd, H₂/Ru). nih.gov | Reduced chemical waste, higher atom economy. |

| Energy Efficiency | Conventional heating for several hours. | Microwave irradiation. nih.gov | Drastically reduced reaction times and energy use. |

| Process Simplification | Multi-step synthesis with isolation. | One-pot reductive amination. researchgate.net | Fewer unit operations, less solvent waste. |

Scale-Up Considerations for Laboratory to Preparative Synthesis of this compound

Transitioning a synthetic procedure from a small laboratory scale to a larger preparative or industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and reproducible. labmanager.com

Thermodynamic and Kinetic Control: Amination reactions can be exothermic, and the heat generated must be managed effectively. sdlookchem.com Large-scale reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. sdlookchem.com This can lead to a rapid temperature increase, or "thermal runaway," if reagents are mixed too quickly. Therefore, controlled, slow addition of one reactant to the other is critical. ardena.com

Mixing and Mass Transfer: The efficiency of mixing can significantly impact reaction time and selectivity. What works in a small, rapidly stirred flask may not translate directly to a large, baffled reactor. acs.org Inadequate mixing can lead to localized "hot spots" or areas of high concentration, potentially increasing the formation of byproducts like the tertiary amine.

Downstream Processing and Purification: The method of purification must be scalable. While column chromatography is common in the lab, it is often impractical and expensive for large quantities. Scalable techniques such as crystallization, distillation, or liquid-liquid extraction are preferred. orgsyn.org Developing a robust crystallization process is often key to achieving high purity on a large scale.

Process Safety: A thorough safety assessment is non-negotiable. dekra.us This involves studying the thermal stability of all materials and mixtures involved using techniques like reaction calorimetry. ardena.com The potential for pressure build-up from gaseous byproducts (e.g., hydrogen from some borohydride (B1222165) reagents) or boiling solvents must be understood and controlled. labmanager.com

Key Scale-Up Challenges and Solutions

| Challenge | Risk | Solution |

| Heat Transfer | Thermal runaway, byproduct formation. sdlookchem.com | Slow, controlled addition of reagents; use of reactor cooling jackets; process safety analysis. ardena.com |

| Mixing Efficiency | Inconsistent reaction, lower yield/purity. | Engineering studies to ensure proper agitation; optimization of reactant addition points. acs.org |

| Purification Method | Chromatography is not scalable. | Development of robust crystallization or distillation procedures. orgsyn.org |

| Process Safety | Fire, explosion, toxic release. | Comprehensive hazard analysis (e.g., HAZOP); understanding reaction calorimetry; ensuring proper venting. labmanager.comdekra.us |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,5 Difluoro N 3 Fluorobenzyl Aniline

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For 2,5-Difluoro-N-(3-fluorobenzyl)aniline, a suite of NMR experiments is employed to assign the signals of all proton, carbon, and fluorine nuclei.

Multi-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY) in Structural Confirmation

While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional NMR experiments are crucial for the definitive assignment of the complex spectra expected for this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would establish the connectivity of the aromatic protons on both the difluoroaniline and the fluorobenzyl rings, as well as the coupling between the benzylic protons and the N-H proton.

HMQC (Heteronuclear Multiple Quantum Coherence): This two-dimensional experiment correlates proton signals with the directly attached carbon signals. It allows for the unambiguous assignment of carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the benzyl (B1604629) group and the aniline (B41778) nitrogen. For instance, correlations would be expected between the benzylic protons (CH₂) and the carbons of the aniline ring, as well as the carbons of the fluorobenzyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This can help to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the benzyl group and the protons of the difluoroaniline ring.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed and assigned using the aforementioned multi-dimensional NMR techniques.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | ~140 |

| 2 | ~6.8 | ~115 (d, J=24 Hz) |

| 3 | ~6.6 | ~110 (d, J=8 Hz) |

| 4 | ~6.9 | ~118 (d, J=22 Hz) |

| 5 | - | ~155 (d, J=240 Hz) |

| 6 | ~6.5 | ~105 (dd, J=26, 8 Hz) |

| 7 (NH) | ~4.5 | - |

| 8 (CH₂) | ~4.3 | ~48 |

| 1' | - | ~142 (d, J=7 Hz) |

| 2' | ~7.1 | ~114 (d, J=21 Hz) |

| 3' | - | ~163 (d, J=245 Hz) |

| 4' | ~7.0 | ~114 (d, J=22 Hz) |

| 5' | ~7.3 | ~130 (d, J=8 Hz) |

| 6' | ~7.1 | ~123 |

Note: The chemical shifts and coupling constants (J) are hypothetical and based on typical values for similar fluorinated aromatic compounds. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling to fluorine.

Fluorine-19 NMR Spectroscopy for Probing Fluorine Environments

Given the presence of three fluorine atoms in distinct chemical environments, ¹⁹F NMR spectroscopy is a critical tool for the characterization of this compound. nih.govbeilstein-journals.org This technique is highly sensitive and provides information about the electronic environment of each fluorine atom. nih.gov The ¹⁹F NMR spectrum would be expected to show three distinct signals, one for each fluorine atom. The chemical shifts of these signals are sensitive to the electronic effects of the surrounding substituents. Furthermore, coupling between the fluorine nuclei and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides valuable structural information. These couplings are often observed in the ¹H and ¹³C NMR spectra, leading to splitting of the signals for the adjacent nuclei.

| Fluorine Atom | Expected ¹⁹F Chemical Shift (ppm) | Expected Coupling Patterns |

| F at C-2 | -120 to -130 | Coupling to H-3 and H-1 |

| F at C-5 | -125 to -135 | Coupling to H-4 and H-6 |

| F at C-3' | -110 to -120 | Coupling to H-2' and H-4' |

Note: Chemical shifts are relative to a standard such as CFCl₃.

Solid-State NMR Applications for Polymorphic Studies and Structural Confirmation

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can be used to study the compound in its crystalline or amorphous solid form. This is particularly important for identifying and characterizing different polymorphic forms, which may have different physical properties. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, allowing for the confirmation of the structure and the study of intermolecular interactions in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into the molecular conformation.

Interpretation of Characteristic Absorptions and Band Assignments

The IR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to the vibrations of its functional groups. scispace.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3350-3450 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-F | Stretching | 1100-1300 |

Correlating Vibrational Spectra with Computational Predictions

To aid in the assignment of the experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) are often employed. researchgate.netresearchgate.net By calculating the theoretical vibrational frequencies and intensities, a detailed comparison with the experimental IR and Raman spectra can be made. researchgate.net This correlation allows for a more confident assignment of the observed bands to specific vibrational modes of the molecule. researchgate.net Such computational studies can also predict the geometries of different possible conformers and their relative energies, providing further insight into the preferred structure of the molecule. researchgate.net

Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Analysis

No published studies were found that detail the mass spectrometric analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) Techniques

There is no available high-resolution mass spectrometry data to verify the exact molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

The fragmentation pathways and mechanisms for this specific compound have not been elucidated through published tandem mass spectrometry (MS/MS) experiments.

X-ray Crystallography for Absolute Structural Determination and Intermolecular Interactions

A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, an analysis of its three-dimensional structure and intermolecular interactions in the solid state is not possible.

Single Crystal X-ray Diffraction Methodologies and Refinement

No information is available regarding the crystallization, single-crystal X-ray diffraction data collection, or structural refinement for this compound.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Without a solved crystal structure, an analysis of the crystal packing, hydrogen bonding, or other non-covalent interactions is purely speculative and cannot be reported.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment (If applicable)

The molecule this compound is achiral as it does not possess a stereocenter and lacks other elements of chirality such as axial or planar chirality. Therefore, chiroptical spectroscopy techniques for enantiomeric purity assessment are not applicable.

Advanced Hyphenated Techniques for Coupled Analysis (e.g., LC-NMR, GC-MS)

The structural elucidation and analysis of complex organic molecules like this compound are significantly enhanced by the use of hyphenated analytical techniques. These methods couple a separation technique, such as liquid chromatography (LC) or gas chromatography (GC), with a spectroscopic technique, like nuclear magnetic resonance (NMR) or mass spectrometry (MS). This approach provides comprehensive data, enabling both the separation of the analyte from a mixture and its unambiguous identification. google.commdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The coupling of high-performance liquid chromatography (HPLC) with NMR spectroscopy (LC-NMR) is a powerful tool for the analysis of complex mixtures, including reaction products and impurities in pharmaceutical synthesis. google.comgoogle.com This technique allows for the direct acquisition of NMR data for compounds as they elute from the chromatography column.

In the context of this compound, an LC-NMR system would first separate the target compound from any starting materials, byproducts, or degradation products. Once isolated in the flow cell of the NMR spectrometer, a variety of NMR experiments can be performed.

Detailed Research Findings:

While specific LC-NMR studies on this compound are not widely published, data from analogous N-benzyl aniline derivatives found in patent literature can be used to predict the expected results. google.com For instance, the proton NMR (¹H NMR) spectrum is anticipated to show characteristic signals for the aromatic protons on both the aniline and benzyl rings, as well as a key signal for the methylene (B1212753) (-CH₂-) bridge. The fluorine atoms will introduce complex splitting patterns in the signals of adjacent protons, which can be further elucidated using two-dimensional NMR techniques available in modern LC-NMR systems.

On-flow LC-NMR is particularly useful for identifying drug metabolites of fluorine-containing compounds. The continuous acquisition of NMR data as the analyte elutes can provide a real-time snapshot of the components in a sample.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an LC-NMR analysis of this compound.

| Parameter | Expected Value/Observation | Significance |

| Retention Time (t_R) | Dependent on LC conditions (e.g., column, mobile phase) | Indicates the polarity of the compound and allows for its separation from other components. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 4H, Ar-H), δ 6.80-7.00 (m, 3H, Ar-H), δ 4.45 (d, 2H, J=5.5 Hz, N-CH₂), δ 4.80 (br s, 1H, NH) | Provides structural information. The chemical shifts and coupling constants (J) of the aromatic protons are influenced by the fluorine substituents. The methylene protons appear as a doublet due to coupling with the N-H proton. |

| ¹⁹F NMR | Specific chemical shifts for the fluorine atoms at the C2, C5, and C3' positions. | Confirms the presence and positions of the fluorine atoms on the aromatic rings. |

| 2D NMR (e.g., COSY, HSQC) | Correlation peaks between coupled protons and between protons and their attached carbons. | Helps to definitively assign the proton and carbon signals and to confirm the connectivity of the molecule. |

This is an interactive data table. Click on the headers to sort.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust hyphenated technique ideal for the analysis of volatile and thermally stable compounds. google.com In this method, the sample is vaporized and separated by gas chromatography before being introduced into the mass spectrometer for detection and fragmentation analysis.

For this compound, GC-MS analysis would provide both its retention time (a characteristic property under specific GC conditions) and its mass spectrum. The mass spectrum is a molecular fingerprint that includes the molecular ion peak (M⁺) and a series of fragment ion peaks.

Detailed Research Findings:

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition. Based on the analysis of similar N-benzyl aniline derivatives, a prominent fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion or a substituted benzyl cation. google.com

A plausible fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are detailed in the table below.

| Parameter | Expected Value/Observation | Significance |

| GC Retention Time | Dependent on GC conditions (e.g., column, temperature program) | A characteristic value used for identification when compared to a standard. |

| Molecular Ion (M⁺) | m/z = 235.08 | Corresponds to the molecular weight of C₁₃H₁₀F₃N. |

| High-Resolution MS (HRMS) | Calculated for [M+H]⁺: C₁₃H₁₁F₃N⁺, m/z 236.0865 | Provides high-accuracy mass data, confirming the elemental composition. |

| Major Fragment Ions | m/z = 127 (C₇H₄F₂N⁺), m/z = 109 (C₇H₆F⁺) | These fragments correspond to the 2,5-difluoroaniline (B146615) radical cation and the 3-fluorobenzyl cation, respectively, resulting from the cleavage of the N-CH₂ bond. |

This is an interactive data table. Click on the headers to sort.

The combination of the separation power of chromatography with the detailed structural information from spectroscopy makes these hyphenated techniques indispensable for the rigorous analysis of compounds like this compound in research and quality control settings. google.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For substituted anilines and other fluorinated aromatic compounds, the B3LYP hybrid functional is a commonly chosen and well-validated method. rsc.orgworldscientific.com B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, provides a balanced description of electronic effects in such systems. asianpubs.orguni-muenchen.de

The selection of a basis set is equally critical. For molecules containing electronegative atoms like fluorine and nitrogen, which have lone pairs of electrons, basis sets must be sufficiently flexible. Pople-style basis sets, such as the 6-311++G(d,p), are frequently employed. rsc.orgasianpubs.orgrsc.org The components of this basis set are:

6-311G : A triple-split valence basis set, providing a high degree of flexibility for valence electrons.

++ : These plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing the behavior of electrons that are far from the nucleus, such as those in lone pairs and weakly bound systems. acs.org

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the description of non-spherical electron density distribution, which is essential for accurately modeling bonding in molecules with complex geometries. youtube.com

This combination, B3LYP/6-311++G(d,p), has been shown to provide reliable results for the geometries and electronic properties of substituted anilines and related molecules. rsc.orgcityu.edu.hk

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. mdpi.comirjweb.com Conversely, a small gap indicates higher reactivity and polarizability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-difluoroaniline ring, which is activated by the electron-donating amine group. The LUMO, in contrast, is likely to be distributed over the benzyl ring. researchgate.net The electron-withdrawing fluorine atoms on both rings will modulate the energies of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

A hard molecule has a large HOMO-LUMO gap, whereas a soft molecule has a small gap and is generally more reactive. mdpi.com The electrophilicity index measures the propensity of a species to accept electrons.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.20 | Indicates high kinetic stability |

| Chemical Hardness (η) | 2.60 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -3.55 | "Escaping tendency" of an electron |

| Electrophilicity Index (ω) | 2.42 | Global electrophilic nature of the molecule |

Molecular Electrostatic Potential (MEP) Mapping for Understanding Charge Distribution and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. numberanalytics.com The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to where a molecule is most susceptible to electrophilic or nucleophilic attack. researchgate.net

Regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are characteristic of sites prone to electrophilic attack. Regions of positive potential (colored blue) signify a deficiency of electrons and are sites for nucleophilic attack. numberanalytics.com

For this compound, the MEP map would be expected to show:

Negative Potential : Concentrated around the highly electronegative nitrogen atom of the amine bridge and the three fluorine atoms. These regions represent the lone pairs and are the most likely sites for hydrogen bonding or interaction with electrophiles. nih.govresearchgate.net

Positive Potential : Located around the hydrogen atom of the N-H bond and, to a lesser extent, the hydrogen atoms on the aromatic rings. The N-H proton would be the most electropositive site, making it a primary donor for hydrogen bonds.

The MEP map thus provides a detailed picture of the charge landscape, which is crucial for understanding intermolecular interactions, such as those with biological receptors or solvent molecules.

Conformational Analysis and Energy Landscapes via Computational Methods

The flexibility of this compound is primarily due to the rotation around the C-N single bonds of the benzylamine (B48309) linkage. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) and the energy barriers that separate them.

To explore the conformational landscape, a potential energy surface (PES) scan, also known as a torsional scan, is performed. wuxiapptec.com This involves systematically rotating one or more key dihedral angles while optimizing the rest of the molecule's geometry at each step. For this molecule, the critical dihedral angles are:

τ1 (Cring-Cbenzyl-N-Caniline) : Defines the rotation of the aniline group relative to the benzyl group.

τ2 (Cbenzyl-N-Caniline-Cring) : Defines the rotation of the benzyl group relative to the aniline ring.

By calculating the energy for incremental changes in these angles (e.g., every 10-20 degrees), a one- or two-dimensional PES map can be constructed. mdpi.com This map reveals the low-energy valleys corresponding to stable conformers and the peaks corresponding to the transition states between them. researchgate.net

The minima on the potential energy surface represent the molecule's most stable conformations or rotamers. The energy difference between a minimum and the highest point on the path to an adjacent minimum is the rotational energy barrier. nih.govnih.gov This barrier determines how easily the molecule can interconvert between its stable forms at a given temperature. mdpi.com

For N-benzylaniline systems, the geometry is typically non-planar, with the aromatic rings twisted out of the plane of the C-N-C bridge to minimize steric hindrance. researchgate.net The presence of fluorine atoms on both rings in this compound will introduce additional steric and electronic (repulsive) interactions that influence the preferred dihedral angles and the heights of the rotational barriers. Computational analysis can predict these stable geometries and quantify the energy required for rotation.

| Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 5.8 | Eclipsed (Transition State) |

| 60° | 0.2 | Gauche-like |

| 95° | 0.0 | Global Minimum (Stable Conformer) |

| 120° | 1.5 | Gauche-like |

| 180° | 4.5 | Eclipsed (Transition State) |

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis) through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These methods can provide valuable insights into the electronic structure and vibrational modes of this compound, aiding in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach, often employed with the B3LYP functional and a suitable basis set like 6-311++G(d,p), allows for the prediction of the resonance frequencies of the different nuclei in the molecule. researchgate.net The calculated shifts provide a theoretical spectrum that can be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding IR intensities of this compound can be simulated using DFT calculations. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a theoretical IR spectrum can be generated. researchgate.net This simulated spectrum helps in the assignment of the various vibrational modes, such as the N-H stretch, C-F stretches, and aromatic ring vibrations, observed in the experimental spectrum. nih.govwikipedia.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λmax) corresponding to electronic transitions, such as π → π* and n → π*, can be predicted. researchgate.net These calculations can be performed for the molecule in the gas phase or in different solvents to understand the effect of the environment on the electronic properties. researchgate.net

NMR Data: For 2,5-DFA, the theoretical ¹H and ¹³C NMR chemical shifts, calculated using the GIAO method with the B3LYP/6-311++G(d,p) level of theory, have been shown to be in good agreement with the experimental values recorded in CDCl₃. researchgate.net A similar level of agreement would be expected for this compound.

Table 1: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated (GIAO/B3LYP) | Experimental (CDCl₃) |

| H (N-H) | 4.15 | 4.10 |

| H (benzyl CH₂) | 4.38 | 4.35 |

| C (aniline C-N) | 138.2 | 137.9 |

| C (aniline C-F) | 158.5, 150.1 | 158.2, 149.8 |

| C (benzyl C-F) | 163.4 | 163.1 |

IR Data: The calculated vibrational frequencies for 2,5-DFA, after scaling to correct for anharmonicity and other systematic errors, show a strong correlation with the experimental FT-IR and FT-Raman spectra. researchgate.net The characteristic N-H stretching vibration, for instance, is typically observed around 3400-3500 cm⁻¹, and DFT calculations can reproduce this with high accuracy. nih.govwikipedia.org

Table 2: Hypothetical Comparison of Selected Calculated and Experimental IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (B3LYP/Scaled) | Experimental (Solid Phase) |

| N-H Stretch | 3450 | 3445 |

| Aromatic C-H Stretch | 3070 | 3065 |

| Benzyl CH₂ Stretch | 2925 | 2920 |

| C=C Aromatic Stretch | 1620, 1510 | 1615, 1505 |

| C-F Stretch | 1250, 1150 | 1245, 1145 |

UV-Vis Data: The experimental UV-vis spectrum of 2,5-DFA recorded in ethanol (B145695) shows absorption maxima that are well-reproduced by TD-DFT calculations. researchgate.net The predicted λmax values and their corresponding electronic transitions provide a detailed understanding of the photophysical properties of the molecule.

Table 3: Hypothetical Comparison of Calculated and Experimental UV-Vis Data for this compound

| Solvent | Calculated λmax (nm) (TD-DFT) | Experimental λmax (nm) | Assignment |

| Ethanol | 295 | 298 | π → π |

| Ethanol | 245 | 248 | π → π |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in various environments, particularly in solution. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and intermolecular interactions of the molecule over time.

A key aspect that can be investigated with MD simulations is the conformational flexibility of the molecule, especially the rotation around the C-N bond and the C-C bond connecting the benzyl group to the nitrogen atom. The simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, MD simulations are invaluable for understanding the influence of solvents on the structure and dynamics of the molecule. By explicitly including solvent molecules (e.g., water, ethanol, or less polar solvents) in the simulation box, one can study:

Solvation Shell Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the solvent and the N-H and fluorine atoms of the aniline moiety.

Solvent Effects on Conformation: How the polarity of the solvent influences the conformational equilibrium of the molecule. For instance, polar solvents might stabilize conformations with a larger dipole moment.

Dynamic Properties: The translational and rotational diffusion of the molecule in the solvent, which are related to its mobility and can be important for its reactivity.

While no specific MD simulation studies on this compound are currently available, research on related aniline derivatives has shown that the solvent environment can significantly impact their conformational preferences and properties. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. For this compound, QSPR studies can be employed to predict its chemical reactivity, such as its susceptibility to electrophilic or nucleophilic attack, or its pKa value.

A typical QSPR study involves the following steps:

Dataset Collection: A set of molecules with known reactivity data is compiled. For predicting the reactivity of this compound, this dataset would ideally include a series of substituted anilines.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of the molecule. researchgate.net

Geometrical: Molecular surface area, volume, etc.

Electronic: Dipole moment, HOMO/LUMO energies, Mulliken charges, etc. nih.govbenthamscience.com

Quantum-Chemical: Descriptors derived from quantum chemical calculations, such as the energies of molecular orbitals or atomic charges. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the calculated descriptors with the experimental reactivity data. chemrxiv.org

Model Validation: The predictive power of the model is assessed using various statistical techniques, including cross-validation and external validation with a separate test set of molecules.

For this compound, descriptors that capture the electron-withdrawing nature of the fluorine atoms and the electronic properties of the N-benzyl group would be particularly important for predicting its reactivity. For example, the HOMO energy is often correlated with the susceptibility to electrophilic attack, while the LUMO energy is related to the susceptibility to nucleophilic attack. nih.gov

Table 4: Hypothetical Descriptors for a QSPR Model of Aniline Reactivity

| Compound | Log(k) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Aniline | -5.2 | -5.10 | 0.50 | 1.53 |

| 3-Fluoroaniline | -5.8 | -5.25 | 0.35 | 2.35 |

| 2,5-Difluoroaniline | -6.5 | -5.40 | 0.20 | 3.10 |

| This compound | -7.0 (Predicted) | -5.55 | 0.15 | 3.80 |

Advanced Bonding Analysis (e.g., NBO, QTAIM) for Intramolecular Interactions

Advanced bonding analysis methods, such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM), provide deep insights into the nature of intramolecular interactions within this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. numberanalytics.com This method is particularly useful for quantifying the strength of hyperconjugative interactions. For this compound, NBO analysis can be used to investigate:

Intramolecular Hydrogen Bonding: A potential weak hydrogen bond between the N-H proton and one of the ortho-fluorine atoms (N-H···F). The strength of this interaction can be estimated by the second-order perturbation energy, E(2), between the fluorine lone pair (donor) and the N-H antibonding orbital (acceptor).

Hyperconjugative Effects: The delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the aromatic ring (n(N) → π*(C-C)), which influences the basicity of the aniline nitrogen.

Inductive Effects: The electron-withdrawing effects of the fluorine substituents, which can be observed in the natural atomic charges.

Studies on similar fluorinated anilides have confirmed the presence of such intramolecular N-H···F hydrogen bonds using NBO analysis. nih.gov

Table 5: Hypothetical NBO Analysis Results for Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) F (ortho) | σ(N-H) | 1.5 | Weak Intramolecular H-bond |

| LP(1) N | π(C1-C6) | 35.8 | Resonance/Hyperconjugation |

| LP(1) N | π*(C2-C3) | 5.2 | Resonance/Hyperconjugation |

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. wikipedia.org Within this framework, a bond critical point (BCP) between two atoms is an indicator of a chemical interaction. For this compound, QTAIM can be used to:

Characterize Intramolecular Bonds: By analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs, the nature of the covalent bonds (e.g., C-N, C-F) and potential non-covalent interactions can be characterized.

Identify Weak Interactions: The presence of a bond path and a BCP between the N-H proton and a fluorine atom would provide strong evidence for an intramolecular hydrogen bond. The values of ρ and ∇²ρ at this BCP would further characterize its strength and nature (e.g., electrostatic vs. covalent character).

QTAIM has been successfully applied to study a variety of intramolecular interactions, including those involving fluorine. nih.gov

Research Applications and Future Directions

Given the prevalence of its constituent fragments in patented bioactive molecules, the primary research application of 2,5-Difluoro-N-(3-fluorobenzyl)aniline is as a strategic intermediate in the synthesis of novel compounds for drug discovery and development. The trifluorinated structure offers a unique combination of properties that could be exploited in the design of new therapeutic agents.

Future research on this compound would likely involve:

Optimization of its synthesis to produce it in high yield and purity.

Full experimental characterization of its physical and spectroscopic properties.

Exploration of its reactivity in a variety of chemical transformations to demonstrate its utility as a versatile building block in organic synthesis.

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 2,5 Difluoro N 3 Fluorobenzyl Aniline

Investigation of Electrophilic Aromatic Substitution Reactions on the Aryl Rings

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry. In 2,5-Difluoro-N-(3-fluorobenzyl)aniline, two distinct aryl rings are available for such reactions, but the aniline (B41778) ring is significantly more susceptible to electrophilic attack due to the powerful activating effect of the secondary amino group.

The regiochemical outcome of EAS on the 2,5-difluoroaniline (B146615) ring is controlled by the cumulative directing effects of the N-(3-fluorobenzyl)amino group and the two fluorine atoms.

N-(3-fluorobenzyl)amino Group: As an amino derivative, this group is a potent activating substituent and a strong ortho, para-director. uomustansiriyah.edu.iq It donates electron density to the aromatic ring through resonance, stabilizing the positively charged carbocation intermediate (the sigma complex) formed during the reaction. youtube.com

Fluorine Atoms: Halogens like fluorine are deactivating groups due to their strong electron-withdrawing inductive effect. libretexts.org However, they are also ortho, para-directors because they can donate a lone pair of electrons via resonance, which helps to stabilize the carbocation intermediates for ortho and para attack. uomustansiriyah.edu.iqlibretexts.org The inductive effect, which deactivates the ring, is stronger than the resonance effect. csbsju.edu

In this compound, the powerful activating and directing effect of the amino group dominates the deactivating nature of the two fluorine atoms. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group. The available positions are C4 (para) and C6 (ortho). The C2 position is already substituted with a fluorine atom.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position on Aniline Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH-CH₂-Ph-F | C1 | Strong Activation (Resonance), Weak Deactivation (Inductive) | ortho, para |

| -F | C2 | Strong Deactivation (Inductive), Weak Activation (Resonance) | ortho, para |

Given the directing effects, electrophilic attack is predicted to occur primarily at the C4 and C6 positions of the 2,5-difluoroaniline ring.

Para-substitution (C4): This position is sterically unhindered and strongly activated by the para-directing amino group.

Ortho-substitution (C6): This position is also activated by the amino group but is adjacent to it, which could introduce some steric hindrance depending on the size of the electrophile.

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Aryl Rings

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com

The 2,5-difluoroaniline ring in the title compound is highly activated for SNAr. The two fluorine atoms are potent electron-withdrawing groups that stabilize the negative charge of the Meisenheimer complex formed when a nucleophile attacks the ring. masterorganicchemistry.com This stabilization is most effective when the electron-withdrawing groups are ortho or para to the site of attack (and the leaving group). libretexts.org

In this molecule, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) could displace one of the fluorine atoms.

Attack at C2: The fluorine at C2 is ortho to the activating amino group and meta to the other fluorine at C5.

Attack at C5: The fluorine at C5 is meta to the amino group and ortho to the fluorine at C2.

The presence of electron-withdrawing groups facilitates the reaction, which typically requires milder conditions than for non-activated aryl fluorides. nih.gov While the electron-donating amino group itself disfavors the formation of a negative intermediate, the cumulative effect of two fluorine atoms makes the ring sufficiently electron-poor to undergo SNAr.

Reactions at the Nitrogen Atom: Acylation, Alkylation, and Oxidation Studies

The secondary amine nitrogen in this compound is a nucleophilic center and can participate in several characteristic reactions.

Acylation: The nitrogen atom can be readily acylated by reacting the compound with acyl chlorides or acid anhydrides, typically in the presence of a base. The nitrogen is more nucleophilic than the aromatic rings, ensuring that N-acylation occurs preferentially over Friedel-Crafts acylation of the rings. youtube.comyoutube.com This reaction would yield the corresponding N-acyl derivative, an amide.

Alkylation: As a secondary amine, the nitrogen can be further alkylated using alkyl halides. This reaction would produce a tertiary amine. However, polyalkylation can be a competing process. Reductive amination provides an alternative route for controlled alkylation.

Oxidation: Secondary amines can be oxidized by various reagents. For instance, reaction with peroxides could lead to the formation of the corresponding hydroxylamine (B1172632) or nitrone. The specific product would depend on the oxidant and reaction conditions. In the context of drug metabolism, enzymatic oxidation at the nitrogen is a common pathway. nih.gov

Metal-Catalyzed Transformations Involving this compound as Substrate

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to achieve efficient and selective bond formation. The structure of this compound offers multiple sites for such transformations, particularly through C-H bond activation. bohrium.comresearchgate.net

C-H activation strategies allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering atom-economical synthetic routes. bohrium.com

Benzylic C(sp³)–H Functionalization: The methylene (B1212753) C-H bonds of the benzyl (B1604629) group are benzylic and thus relatively weak and susceptible to activation. Recent advances have demonstrated that synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), can achieve highly regioselective C(sp³)–H arylation at the N-benzylic position of benzylamines. rsc.org Applying such a method, using an iridium photocatalyst and a thiol HAT catalyst, could allow for the introduction of an aryl group at the benzylic carbon of this compound to form 1,1-diarylmethylamine structures. rsc.org

Aryl C(sp²)–H Functionalization: The aniline ring also presents opportunities for C-H functionalization. The amino group can act as a directing group for ortho-C-H activation. For example, transition metal catalysts (e.g., Iridium) can facilitate the ortho-borylation of anilines. nih.gov In the case of this compound, this would lead to functionalization at the C6 position. Other strategies might target the C-H bonds on the 3-fluorobenzyl ring, although this is generally more challenging without a directing group on that ring.

Table 2: Potential Metal-Catalyzed C-H Functionalization Sites

| Site of C-H Activation | Type of C-H Bond | Potential Reaction | Catalyst System Example |

|---|---|---|---|

| Benzylic Methylene (-CH₂-) | C(sp³)–H | Arylation | Ir(photocatalyst) / Thiol (HAT catalyst) rsc.org |

| C6 of Aniline Ring | C(sp²)–H | Borylation | [Ir(cod)OMe]₂ / dtbpy (ligand) nih.gov |

Cross-Coupling Reactions Utilizing the N-H Bond

No published studies were found that specifically investigate the participation of the N-H bond of this compound in cross-coupling reactions. General methodologies for N-H cross-coupling, such as Buchwald-Hartwig amination, exist for a broad range of amines, but their application to this specific substrate has not been documented. researchgate.netnih.gov

Mechanistic Elucidation of Key Transformations through Kinetic and Isotopic Labeling Studies

There are no available kinetic or isotopic labeling studies in the scientific literature that would allow for the mechanistic elucidation of any key transformations involving this compound.

Derivatization Strategies for Enhancing Molecular Complexity from this compound

No specific derivatization strategies starting from this compound to enhance its molecular complexity have been reported in the peer-reviewed literature.

Applications of 2,5 Difluoro N 3 Fluorobenzyl Aniline As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Fluorinated Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.govopenmedicinalchemistryjournal.com The incorporation of fluorine into these rings can enhance metabolic stability, binding affinity, and bioavailability. ekb.egnih.gov 2,5-Difluoro-N-(3-fluorobenzyl)aniline serves as an advanced precursor for constructing complex, polyfluorinated heterocyclic systems.

The synthesis of fluorinated nitrogen heterocycles often relies on a "building block" approach, where fluorine-containing starting materials are used to construct the target molecule. beilstein-journals.org This strategy benefits from the commercial availability of a wide variety of organofluorine compounds. beilstein-journals.org this compound is a prime example of such a building block, poised for use in cyclization reactions that generate complex heterocyclic cores.

The electron-deficient nature of the 2,5-difluoroaniline (B146615) ring makes it susceptible to certain synthetic transformations, while the N-H bond and the adjacent benzylic position offer sites for functionalization and subsequent ring closure. Methodologies such as tandem SNAr reactions on polyfluorinated arenes are employed to annulate new rings, a strategy for which this compound is well-suited. lboro.ac.uk Research has demonstrated the synthesis of various nitrogen heterocycles through the cyclization of appropriately substituted precursors. ekb.egislandscholar.ca For instance, intramolecular cyclization is a key step in forming quinoline (B57606) and pyrazole (B372694) derivatives from suitable starting materials. islandscholar.caresearchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Heterocycle Class | Potential Synthetic Route | Key Feature of Intermediate |

|---|---|---|

| Fluorinated Acridines | Intramolecular Friedel-Crafts alkylation or related cyclization | The benzyl (B1604629) group can be induced to cyclize onto the difluoroaniline ring. |

| Fluorinated Carbazoles | Oxidative cyclization (e.g., using Palladium catalysis) | Formation of a C-C bond between the two aromatic rings. |

The development of novel nitrogen-containing heterocycles is a central theme in medicinal chemistry, with approximately 82% of small-molecule drugs approved between 2013 and 2023 containing at least one such ring system. nih.gov The unique substitution pattern of this compound allows for the synthesis of previously unexplored heterocyclic scaffolds. The reactivity of the secondary amine allows it to act as a nucleophile in reactions that form new rings, such as in the synthesis of pyrazoles or pyrrolo[1,2-c]pyrimidines. islandscholar.ca The presence of the benzyl group provides a handle for various synthetic strategies, including those that proceed via the formation of nitrogen ylides followed by intramolecular cyclization. islandscholar.ca

Precursor for Advanced Organic Materials and Functional Molecules (Non-biological applications)

The introduction of fluorine into organic materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic or optical characteristics. The structural framework of this compound makes it an attractive precursor for non-biological functional molecules.

Fluoropolymers are known for their high performance in demanding applications. While not a direct polymerization monomer in its current form, this compound can be chemically modified to produce monomers for specialty polymers. For example, functionalization with polymerizable groups (e.g., vinyl, acrylate, or acetylene) would allow its incorporation into polymer chains. The resulting polymers could exhibit tailored properties, such as low dielectric constants, high thermal stability, and specific refractive indices, making them suitable for applications in electronics, aerospace, and advanced coatings. The aniline (B41778) moiety is a well-known component of conducting polymers, and its fluorinated derivatives are of interest for tuning electronic properties.

Liquid crystals (LCs) and materials for OLEDs are critical components of modern display technologies. beilstein-journals.org The properties of these materials, such as dielectric anisotropy and charge-carrier mobility, are highly dependent on their molecular structure. Fluorine substitution is a key strategy in designing advanced LC and OLED materials. beilstein-journals.org

The structure of this compound, featuring multiple fluorinated phenyl rings, is analogous to motifs found in liquid crystal molecules. beilstein-journals.orgbiointerfaceresearch.com For example, terphenyl systems with lateral fluoro-substituents are known to exhibit advantageous mesomorphic properties. biointerfaceresearch.com By serving as a core unit, this aniline derivative can be elaborated into more complex structures suitable for LC applications. The synthesis of LCs often involves the esterification of fluorinated benzoic acids with hydroquinones or the preparation of fluorinated biphenyls and terphenyls. biointerfaceresearch.com The aniline can be a starting point for creating such multi-ring systems.

Table 2: Comparison of Structural Motifs in Functional Materials

| Functional Material | Common Structural Motif | Relevance of this compound |

|---|---|---|

| Liquid Crystals | Multiple phenyl rings, often with terminal alkyl chains and lateral fluoro-substituents. beilstein-journals.orgbiointerfaceresearch.com | Provides a core structure with two fluorinated phenyl rings that can be further functionalized. |

Utilization in the Synthesis of Labeled Compounds for Mechanistic Studies or Tracers

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and for in vivo imaging techniques like Positron Emission Tomography (PET). The fluorine atoms in this compound provide an opportunity for isotopic labeling.

One of the existing fluorine atoms could be replaced with the positron-emitting isotope Fluorine-18 (18F, half-life ≈ 110 minutes) to create a PET tracer. Such tracers allow for the non-invasive visualization and quantification of biological processes in vivo. Furthermore, the hydrogen atoms on the molecule can be replaced with deuterium (B1214612) (D). In a recent study, a deuterated version of a related compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was synthesized. nih.govnih.govresearchgate.net This strategic incorporation of deuterium at potential metabolic "soft spots" was done to investigate its effect on the compound's pharmacokinetic profile, demonstrating a powerful application of isotopic labeling for which the title compound is also a suitable candidate. nih.govnih.govresearchgate.net Such studies are crucial in drug discovery to understand how a molecule is absorbed, distributed, metabolized, and excreted.

Development of Novel Organocatalysts or Ligands Utilizing the this compound Scaffold

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the development of novel organocatalysts or ligands that specifically utilize the this compound scaffold. While the broader class of fluorinated anilines and N-aryl benzylamines has been explored in various catalytic systems, there is currently no specific information available on the application of this particular compound as a foundational structure for new catalysts or ligands.

The unique electronic and steric properties conferred by the fluorine substituents on both the aniline and benzyl moieties could theoretically be exploited in catalyst design. Fluorine atoms can influence factors such as Lewis basicity, hydrogen bonding capabilities, and non-covalent interactions, which are critical for catalyst performance. However, without dedicated research and published findings, any discussion of its potential in organocatalysis or as a ligand remains purely speculative. Future research in this area would be necessary to establish and characterize the catalytic applications of the this compound scaffold.

Application in Tandem Reactions and Cascade Processes

There is currently no available scientific literature that documents the application of this compound as a substrate or intermediate in tandem reactions or cascade processes. Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are of significant interest in modern organic synthesis for their efficiency and atom economy.

The structural features of this compound, including the secondary amine linkage and multiple C-F and C-H bonds, could potentially serve as reactive sites for such complex transformations. However, studies to investigate and develop tandem or cascade methodologies involving this specific molecule have not been reported. Therefore, no detailed research findings, reaction conditions, or product outcomes can be provided for this topic. The exploration of this compound's reactivity in sequential, one-pot transformations remains an open area for future investigation by synthetic chemists.

Future Research Directions and Emerging Trends for 2,5 Difluoro N 3 Fluorobenzyl Aniline

Exploration of Photoredox Catalysis and Electrochemistry in its Transformations

Traditional methods for forming carbon-nitrogen (C-N) bonds, central to the synthesis of diarylamines, often require harsh conditions or expensive metal catalysts. chemistryviews.org Visible-light photoredox catalysis and electrochemistry are emerging as powerful, mild, and sustainable alternatives for forging such bonds and for further functionalization. numberanalytics.commdpi.com

Future research could focus on utilizing photoredox catalysis for the synthesis of 2,5-Difluoro-N-(3-fluorobenzyl)aniline itself. This approach often proceeds through radical intermediates, enabling unique reaction pathways under exceptionally mild conditions. dntb.gov.uaresearchgate.net For instance, a potential photocatalytic C-N cross-coupling could involve an activated aniline (B41778) derivative and a benzyl (B1604629) halide, offering a more energy-efficient route compared to traditional thermal methods. mdpi.com

Furthermore, both photoredox and electrochemical methods could be explored for the late-stage functionalization of the this compound core. These techniques excel at generating radical ions or other reactive species that can participate in reactions difficult to achieve through conventional means, such as selective C-H activation on one of the aromatic rings. acs.org This would allow for the introduction of new functional groups, rapidly diversifying the molecular architecture for applications in medicinal chemistry or materials science. A comparative study of electrochemical versus photocatalytic methods for a hypothetical C-H arylation is outlined below.

Table 1: Hypothetical Comparison of Photoredox and Electrochemical C-H Arylation on this compound

| Parameter | Photoredox Catalysis | Electrochemistry |

|---|---|---|

| Energy Source | Visible Light (e.g., Blue LED) | Electrical Current |

| Key Reagent | Photocatalyst (e.g., Iridium or Ruthenium complex, Organic Dye) researchgate.net | Electrolyte, Electrodes (e.g., Platinum, Carbon) |

| Reaction Setup | Glassware transparent to the specific wavelength of light | Potentiostat, electrochemical cell |

| Potential Advantage | High functional group tolerance, avoids bulk oxidants/reductants. dntb.gov.ua | Can be finely tuned by adjusting voltage, often catalyst-free. numberanalytics.com |

| Potential Challenge | Catalyst cost and potential for product contamination. | Substrate must have suitable redox potential, potential for over-oxidation. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in modern chemical synthesis, offering superior control over reaction parameters, enhanced safety, and potential for seamless scale-up. youtube.com The synthesis of this compound and its derivatives is an ideal candidate for adaptation to flow chemistry.

A flow setup for its synthesis, for example via a nucleophilic aromatic substitution or a reductive amination pathway, would allow for precise temperature and pressure control, minimizing the formation of impurities. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, which is particularly beneficial for exothermic reactions.

Beyond simple flow synthesis, the integration with automated platforms represents a paradigm shift in chemical discovery. youtube.com Automated systems, powered by artificial intelligence and robotics, can perform multi-step syntheses and reaction optimizations with minimal human intervention. youtube.comsigmaaldrich.com By developing a robust flow protocol for this compound, it could be incorporated into automated workflows for the rapid generation of analog libraries. nih.gov Such a platform could systematically vary the substitution patterns on either aromatic ring to explore structure-activity relationships for pharmaceutical or materials science applications. youtube.com

Table 2: Illustrative Comparison of Batch vs. Flow Synthesis for a Key Intermediate Step

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Gradient across vessel | Precise and uniform |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reaction volume |

| Scalability | Complex, requires re-optimization | Linear (running the system for longer) |

| Process Control | Manual or semi-automated sampling | Real-time monitoring and feedback loops |

Sustainable Synthesis and Biocatalytic Approaches for its Production

Green chemistry principles are increasingly guiding the development of new synthetic methods. nih.gov For this compound, future research should prioritize the development of more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. su.se This could involve using more abundant metal catalysts like copper or iron instead of palladium, or even developing metal-free C-N coupling strategies. chemistryviews.orgacs.orgnih.gov

Biocatalysis offers a particularly compelling avenue for sustainable synthesis. rsc.org While the direct enzymatic synthesis of this specific trifluorinated compound is not yet established, the field of enzyme engineering is rapidly advancing. Directed evolution of enzymes like reductases or transaminases could yield biocatalysts capable of performing key steps, such as the reductive amination of 2,5-difluorobenzaldehyde (B1295323) with 3-fluorobenzylamine (B89504) or the amination of a fluorinated phenol (B47542) derivative. nih.govnih.gov Enzymes operate under mild aqueous conditions and exhibit high selectivity, drastically reducing the environmental impact of the synthesis. nih.gov The development of an enzymatic platform for aniline synthesis showcases the potential of this approach. nih.gov

Advanced Materials Science Applications Beyond Current Scope

The structural motif of this compound, resembling a diarylamine, is a common feature in materials for organic electronics. su.seresearchgate.net Diarylamine and triarylamine derivatives are widely used as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. su.semdpi.com The fluorine atoms in the target molecule can enhance material stability and tune electronic energy levels, making it a promising, yet unexplored, candidate for these applications. numberanalytics.com

Future research should involve synthesizing the compound and characterizing its photophysical and electronic properties. Key parameters like HOMO/LUMO energy levels, charge carrier mobility, and thermal stability would need to be determined. nih.govnih.gov Its performance could be evaluated by incorporating it as a layer in an OLED device and measuring its efficiency, color purity, and operational lifetime. mdpi.com The presence of multiple fluorine atoms may also impart desirable properties for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).

Table 3: Potential Roles for this compound in OLEDs

| OLED Component | Function | Why This Molecule Could Be Suitable |

|---|---|---|

| Hole-Transporting Layer (HTL) | Facilitates the movement of positive charges (holes) from the anode to the emissive layer. | Diarylamine-like structures are excellent hole transporters. nih.gov Fluorination can improve stability. |

| Emissive Layer (EML) - Host | Forms the matrix for the light-emitting dopant molecule. | Can be designed to have a wide bandgap to efficiently transfer energy to the dopant. |

| Emissive Layer (EML) - Dopant | The molecule that actually produces light through electroluminescence. | The electronic properties could be tuned to emit light at a specific wavelength (color). |

Synergistic Computational and Experimental Approaches for Discovery and Optimization

The integration of computational chemistry with experimental work can dramatically accelerate the discovery and optimization of synthetic pathways and molecular properties. routledge.com Density Functional Theory (DFT) calculations, for example, can be used to predict reaction mechanisms, identify the most likely transition states, and rationalize observed selectivities in the synthesis of this compound. tandfonline.comnih.govnih.gov

For instance, before embarking on extensive experimental screening, DFT could model the energy barriers for different C-N coupling catalysts or predict the most favorable sites for late-stage functionalization. tandfonline.comacs.org This computational pre-screening saves time and resources by focusing experimental efforts on the most promising conditions. Similarly, computational tools can predict the electronic properties (HOMO/LUMO levels) relevant to materials science applications, allowing for in-silico design of improved derivatives before they are ever synthesized in the lab. nih.gov This synergistic loop, where experimental results are used to refine computational models and computational predictions guide new experiments, is a powerful paradigm for modern chemical research.

Table 4: Example of a Synergistic Computational-Experimental Workflow

| Step | Computational Task (DFT) | Experimental Task |

|---|---|---|

| 1. Route Design | Calculate reaction energies for several potential synthetic routes to identify the most thermodynamically favorable. | Synthesize the target molecule using the most promising route identified. |

| 2. Condition Optimization | Model the transition state energies for different catalysts and solvent combinations to predict the lowest activation barrier. nih.gov | Experimentally screen the predicted top-performing catalysts and conditions to find the optimal yield. |

| 3. Property Prediction | Calculate HOMO/LUMO energies and predict the absorption/emission spectra. acs.org | Measure the UV-Vis and fluorescence spectra and compare with predictions. |